2-(2-methylphenyl)-2,3-dihydro-1H-pyrazol-3-imine
Overview
Description
2-(2-methylphenyl)-2,3-dihydro-1H-pyrazol-3-imine, also known as MPDI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPDI is a heterocyclic compound that belongs to the class of pyrazoles, which are widely used in the synthesis of several biologically active compounds.
Scientific Research Applications
Chemical Characterization and Synthesis
- The compound 2-(2-methylphenyl)-2,3-dihydro-1H-pyrazol-3-imine exhibits a structure that allows for a variety of chemical characterizations and syntheses. Studies have focused on the synthesis of similar pyrazole derivatives, showcasing their diverse chemical behaviors and potential applications. For instance, Hayvalı et al. (2010) conducted spectroscopic, spectrophotometric, and crystallographic investigations on Schiff base ligands similar to our compound of interest, highlighting the intricate tautomeric equilibria and crystal structure analyses Hayvalı, Unver, & Svoboda, 2010.
Biological and Pharmacological Activities
- Although your request was to exclude drug usage and dosage information, it's worth noting that compounds with a similar structure have been synthesized and evaluated for their biological activities. Uma et al. (2017) synthesized derivatives and assessed their biological activity, revealing that certain compounds exhibited significant toxicity against various bacteria, hinting at potential antimicrobial applications Uma, Rajanna, Unnisa, & Saiprakash, 2017.
Synthesis Methodologies and Applications
- The synthesis of pyrazole derivatives, including structures similar to 2-(2-methylphenyl)-2,3-dihydro-1H-pyrazol-3-imine, has been explored extensively. Yoneyama et al. (2022) detailed the synthesis of dihydro-pyrrolopyrazoles using microwave-induced intramolecular reactions, demonstrating the compound's relevance in constructing complex molecular structures Yoneyama et al., 2022. Additionally, Abood et al. (2012) described the synthesis of new 1,3-oxazepine derivatives from similar pyrazolone compounds, indicating a wide range of synthetic applications and potential biological activities Abood, Hanoon, & Haiwal, 2012.
Coordination Complexes and Antioxidant Activity
- Compounds structurally related to 2-(2-methylphenyl)-2,3-dihydro-1H-pyrazol-3-imine have been utilized in the synthesis of coordination complexes. Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives and studied their coordination with Co(II) and Cu(II), resulting in structures with antioxidant activity Chkirate et al., 2019.
properties
IUPAC Name |
2-(2-methylphenyl)pyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-8-4-2-3-5-9(8)13-10(11)6-7-12-13/h2-7H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHJNKXYOKRTVKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=CC=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methylphenyl)-2,3-dihydro-1H-pyrazol-3-imine | |
CAS RN |
1333801-83-4 | |
Record name | 2-(2-methylphenyl)-2,3-dihydro-1H-pyrazol-3-imine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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